molecular formula C10H14N2O B12200167 Benzenecarboximidamide, 4-propoxy-

Benzenecarboximidamide, 4-propoxy-

Cat. No.: B12200167
M. Wt: 178.23 g/mol
InChI Key: YMWQPEHRVZJEHC-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-propoxy-, also known by its CAS number 31065-93-7, is an organic compound characterized by the presence of a benzenecarboximidamide group with a propoxy substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-propoxy-, typically involves the reaction of 4-propoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Benzenecarboximidamide, 4-propoxy-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-propoxy-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Benzenecarboximidamide, 4-propoxy-, has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-propoxy-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate various pathways, leading to its observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide, 4,4’-iminobis-: Another compound with similar structural features but different substituents.

    4-(Methylsulfonyl)benzenecarboximidamide: A related compound with a methylsulfonyl group instead of a propoxy group.

Uniqueness

Benzenecarboximidamide, 4-propoxy-, is unique due to its specific propoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-propoxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

InChI Key

YMWQPEHRVZJEHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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